molecular formula C21H24N2O3 B2547080 (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034241-04-6

(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

Cat. No. B2547080
CAS RN: 2034241-04-6
M. Wt: 352.434
InChI Key: LMLTWXTVKFFJNQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a dihydroisoquinoline and a pyran ring .

Scientific Research Applications

Mechanisms of Photochemical Substitution

Research by Castellano, Catteau, and Lablache-Combier (1975) on the photochemical substitution of 6-membered ring monoazaaromatic compounds in methanol highlights the importance of understanding photochemical reactions involving similar structural motifs. This study could provide insights into the photochemical behavior of complex isoquinoline derivatives, potentially relevant for designing light-sensitive drugs or materials (Castellano, Catteau, & Lablache-Combier, 1975).

Synthesis and Biological Activity of Quinoline Derivatives

Desai, Patel, and Dave (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, investigating their antimicrobial activity. The research demonstrates the potential of quinoline-based compounds in developing new antimicrobial agents, which might inspire further studies on related compounds for various biomedical applications (Desai, Patel, & Dave, 2016).

Aqueous Methanolysis and Solvolysis Mechanisms

Knoll and Bennet (2004) studied the aqueous methanolysis of an α-D-N-acetylneuraminyl pyridinium zwitterion, revealing the solvolysis mechanisms with no intramolecular participation of the anomeric carboxylate group. Understanding these mechanisms is essential for synthesizing and modifying complex organic compounds, including those with isoquinoline and pyridine structures (Knoll & Bennet, 2004).

Improvement in Synthesis Processes

Feng Ta (2013) developed an improved synthesis process for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, an important intermediate for organic synthesis. This work highlights the ongoing efforts to enhance synthetic routes for complex molecules, potentially applicable to the synthesis of the compound of interest (Feng Ta, 2013).

Mechanism of Action

This compound is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . These kinases are involved in a variety of signal transduction processes within cells .

Future Directions

The compound finds applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases and hormone-related diseases .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-21(23-10-7-17-3-1-2-4-19(17)14-23)18-5-6-20(22-13-18)26-15-16-8-11-25-12-9-16/h1-6,13,16H,7-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLTWXTVKFFJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

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